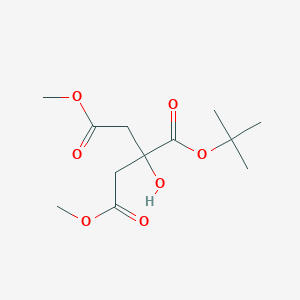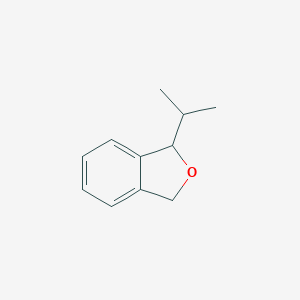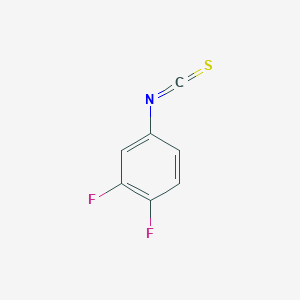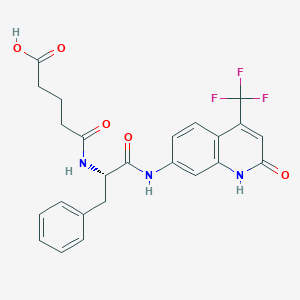
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as Ephenidine and is used in scientific research for its potential as a dissociative anesthetic and for its effects on the central nervous system. Ephenidine has been found to have a unique mechanism of action that makes it different from other dissociative anesthetics.
作用机制
Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning, memory, and cognition. When the NMDA receptor is blocked, the release of glutamate is inhibited, resulting in a decrease in neuronal activity. This leads to the dissociative effects that are characteristic of Ephenidine.
生化和生理效应
Ephenidine has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression. Ephenidine has also been found to produce sedative and anesthetic effects, as well as hallucinations and dissociative effects.
实验室实验的优点和局限性
One of the main advantages of using Ephenidine in lab experiments is its unique mechanism of action. Ephenidine has been found to have a different mechanism of action than other dissociative anesthetics, which makes it a valuable tool for studying the NMDA receptor and glutamate regulation. However, one of the limitations of using Ephenidine in lab experiments is its potential for abuse. Ephenidine is a controlled substance in many countries, and its use is strictly regulated.
未来方向
There are several future directions for research on Ephenidine. One area of research is the development of new drugs that target the NMDA receptor. Ephenidine has been found to have potential as a treatment for depression and anxiety disorders, and further research in this area could lead to the development of new drugs that are more effective than current treatments. Another area of research is the study of the long-term effects of Ephenidine use. It is important to understand the potential risks associated with Ephenidine use, especially in the context of its potential as a treatment for depression and anxiety disorders.
合成方法
Ephenidine is synthesized by the reaction of 2-bromoethyl ethyl ether with 3-methylpiperidine in the presence of sodium hydride. The resulting compound is then reacted with phenylmagnesium bromide to form Ephenidine. The synthesis method of Ephenidine is relatively simple, and the compound can be obtained in high yield.
科学研究应用
Ephenidine is used in scientific research for its potential as a dissociative anesthetic. It has been found to produce effects similar to other dissociative anesthetics, such as ketamine and phencyclidine. Ephenidine has also been found to have potential as a treatment for depression and anxiety disorders. It is believed that Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain.
属性
CAS 编号 |
125080-86-6 |
|---|---|
产品名称 |
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine |
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC 名称 |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15+,16?/m1/s1 |
InChI 键 |
YWENPTPCTWCPKC-YISXUXMPSA-N |
手性 SMILES |
CCOCCN1CC[C@@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
规范 SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
同义词 |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)








![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

